molecular formula C12H9FN4S B6436629 6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 2548998-24-7

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No. B6436629
CAS RN: 2548998-24-7
M. Wt: 260.29 g/mol
InChI Key: KZTNUKAOVKKWJN-UHFFFAOYSA-N
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Description

Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .


Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The synthesis of these compounds often involves reactions with various halogen derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, depending on the specific substituents and functional groups present .

Advantages and Limitations for Lab Experiments

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has several advantages for lab experiments. It is a small molecule that can be synthesized easily and is highly soluble in water and other solvents. Additionally, this compound has a wide range of potential applications in scientific research. However, this compound also has some limitations. It is not a very stable compound and can be degraded by light and heat. Additionally, this compound has a relatively low bioavailability, meaning that it is not easily absorbed by the body.

Future Directions

The potential applications of 6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine are still being explored. Possible future directions include using this compound to study the effects of different drugs on the nervous system, to study the effects of drug metabolism on the body, and to study the effects of different drugs on cells and tissues. Additionally, this compound could be used to develop new drugs for the treatment of cancer and other diseases. Finally, this compound could be used to develop new drug delivery systems.

Synthesis Methods

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine can be synthesized through a three-step process. The first step involves the synthesis of the starting material, 6-fluoro-1,3-benzothiazol-2-amine (this compound-A). This is achieved by reacting 6-fluoro-1,3-benzothiazole with ammonium acetate in the presence of pyridine. The second step involves the condensation of this compound-A with methyl pyrimidine-2-carboxylate in the presence of an acid catalyst. The final step involves the neutralization of the reaction mixture with a base. This process yields this compound in high yields and purity.

Scientific Research Applications

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of several drugs, including those used in cancer treatment. This compound has also been used to study protein-protein interactions, cell signaling, and drug delivery systems. In addition, this compound has been used to study the effects of different drugs on cells and tissues, as well as to study the effects of drug metabolism on the body. This compound has also been used to study the effects of different drugs on the nervous system.

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely, depending on the specific compound and its intended use .

properties

IUPAC Name

6-fluoro-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4S/c13-8-2-3-9-10(6-8)18-12(17-9)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNUKAOVKKWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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